4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2,3-dimethylphenol with 3-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)benzoic acid
- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)phenol
- 4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and dimethylphenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPMDFNLVQOSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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